Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-methoxyphenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-methoxyphenyl)-1H-tetrazole. It is designed to be a valuable resource for professionals in drug discovery and development, offering insights into the molecular characteristics that influence its behavior in biological systems.
Tetrazoles are a prominent class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1] In drug design, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group.[1] This is due to their similar pKa values, which allow them to exist in an ionized state at physiological pH, and their comparable planar structures.[1][2] The tetrazole moiety offers several advantages over a carboxylic acid, including increased metabolic stability and the ability to participate in a wider range of intermolecular interactions.[1] Tetrazole derivatives have found applications in a variety of therapeutic areas, including as antihypertensive, anti-allergic, and antibiotic agents.[1]
The subject of this guide, 1-(4-methoxyphenyl)-1H-tetrazole, is a member of the 1-substituted tetrazole family. The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation into a drug product.
Molecular Structure and Computed Properties
The molecular structure of 1-(4-methoxyphenyl)-1H-tetrazole consists of a tetrazole ring attached to a methoxy-substituted phenyl ring at the N1 position. This substitution pattern is a key determinant of its physicochemical properties.
A summary of the computed physicochemical properties for 1-(4-methoxyphenyl)-1H-tetrazole, obtained from the PubChem database, is presented in the table below.[2] It is important to note that these are predicted values and experimental verification is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O | [2] |
| Molecular Weight | 176.18 g/mol | [2] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 176.06981089 Da | [2] |
| Topological Polar Surface Area | 52.8 Ų | [2] |
Synthesis of 1-(4-methoxyphenyl)-1H-tetrazole
A common and effective method for the synthesis of 1-substituted tetrazoles involves the reaction of a primary amine with triethyl orthoformate and sodium azide.[3] This one-pot reaction is a versatile approach to a wide range of 1-aryl-1H-tetrazoles.
Caption: General synthetic scheme for 1-aryl-1H-tetrazoles.
Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole based on established methods for 1-aryl-1H-tetrazole synthesis.[3]
Materials:
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p-Anisidine (4-methoxyaniline)
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Triethyl orthoformate
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Sodium azide
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Glacial acetic acid (catalyst)
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Dimethylformamide (DMF) (solvent)
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Water
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Ethyl acetate
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Brine
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine in DMF.
-
Add triethyl orthoformate and a catalytic amount of glacial acetic acid to the solution.
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Heat the reaction mixture to 120 °C and stir for 2 hours.
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Cool the mixture to room temperature and add sodium azide in one portion.
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Heat the reaction mixture to 120 °C and stir for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(4-methoxyphenyl)-1H-tetrazole.
Physicochemical Properties: Experimental Data and Determination
Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid. As of the latest literature search, a specific experimental melting point for 1-(4-methoxyphenyl)-1H-tetrazole has not been reported. However, for the isomeric 5-(4-methoxyphenyl)-1H-tetrazole , a melting point of 231-232 °C has been documented.[3] It is important to emphasize that the melting points of the 1- and 5-substituted isomers can differ significantly due to variations in their crystal packing and intermolecular forces.
Experimental Protocol for Melting Point Determination
Caption: Workflow for melting point determination.
Procedure:
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Ensure the synthesized 1-(4-methoxyphenyl)-1H-tetrazole is completely dry and finely powdered.
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Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
Solubility
The solubility of a compound in various solvents is a key factor in its formulation and biological activity. No quantitative solubility data for 1-(4-methoxyphenyl)-1H-tetrazole has been found in the literature. Based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Experimental Protocol for Qualitative Solubility Determination
Procedure:
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Place approximately 10 mg of 1-(4-methoxyphenyl)-1H-tetrazole into separate small test tubes.
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Add 1 mL of a solvent to each test tube. The solvents to be tested should include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and DMSO.
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Stir or vortex each tube for 1-2 minutes.
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Visually inspect each tube for the presence of undissolved solid.
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Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (most of the solid remains undissolved).
pKa
The pKa value indicates the acidity of a compound. The parent 1H-tetrazole has a pKa of approximately 4.9, making it comparable in acidity to a carboxylic acid.[2] The pKa of 1-(4-methoxyphenyl)-1H-tetrazole is expected to be influenced by the electronic effects of the 4-methoxyphenyl substituent. However, an experimental pKa value for this specific compound is not available in the reviewed literature.
Experimental Protocol for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Procedure:
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Accurately weigh a sample of 1-(4-methoxyphenyl)-1H-tetrazole and dissolve it in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Calibrate a pH meter using standard buffer solutions.
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Immerse the pH electrode in the sample solution and record the initial pH.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
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Continue the titration well past the equivalence point.
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Plot the pH of the solution as a function of the volume of NaOH added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and identity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Spectra for 1-(4-methoxyphenyl)-1H-tetrazole are available in the SpectraBase database, with the 1H NMR spectrum recorded in DMSO-d6.[4]
Expected ¹H NMR Spectral Features:
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A singlet for the methoxy (–OCH₃) protons.
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An AA'BB' system (two doublets) for the aromatic protons of the 1,4-disubstituted phenyl ring.
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A singlet for the proton on the tetrazole ring.
Expected ¹³C NMR Spectral Features:
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A signal for the methoxy carbon.
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Four signals for the aromatic carbons.
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A signal for the carbon atom in the tetrazole ring.
For comparison, the experimentally determined NMR data for the isomeric 5-(4-methoxyphenyl)-1H-tetrazole in DMSO-d6 are as follows:[3]
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¹H NMR (400 MHz, DMSO-d6): δ 7.97 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.9 Hz, 2H), 3.83 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d6): δ 161.4, 154.8, 128.6, 116.4, 114.8, 55.4.
Infrared (IR) Spectroscopy
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C-H stretching vibrations from the aromatic ring and the methoxy group.
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C=C and C=N stretching vibrations from the aromatic and tetrazole rings.
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C-O stretching from the methoxy group.
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N=N stretching vibrations of the tetrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The computed exact mass of 1-(4-methoxyphenyl)-1H-tetrazole is 176.06981089 Da.[2] In an experimental mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 176. The fragmentation pattern would likely involve the loss of stable neutral molecules such as nitrogen (N₂).
Conclusion
This technical guide has summarized the available physicochemical information for 1-(4-methoxyphenyl)-1H-tetrazole. While a significant amount of data has been computed, there is a notable lack of experimentally determined values for key properties such as melting point, solubility, and pKa. The provided experimental protocols offer a clear path for researchers to obtain this critical data. A thorough understanding of these properties is indispensable for the rational design and development of new drug candidates based on the tetrazole scaffold.
References
- Current time information in Washington, DC, US. (n.d.).
- Wang, H., Wang, Y., Han, Y., Zhao, W., & Wang, X. (2019).
- Zhou, Y., et al. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 19(1), 504-541.
- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
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National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-phenyl)-1H-tetrazole. In PubChem. Retrieved January 28, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved January 28, 2026, from [Link]
- Gaponik, P. N., & Ivashkevich, O. A. (2003).
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Wiley. (n.d.). 1-para-Methoxy-phenyl-1,2,3,4-tetrazole. In SpectraBase. Retrieved January 28, 2026, from [Link]
- Li, W., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. European Journal of Medicinal Chemistry, 157, 114-126.
- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2.
- Asiri, A. M., et al. (2025). Synthesis, Crystal Structure, Spectroscopic Characterization, In vitro and In silico Molecular Docking Studies of Benzyl Tetrazole-N-Isobutyl Acetamide Hybrid. Bentham Science Publishers.
- El-Faham, A., & Al-Othman, Z. A. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Molecules, 24(13), 2469.
- Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 28, 2026, from [Link]
- Fischer, N., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4195.
- Jeevanandam, J., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9491-9501.
- Heravi, M. M., et al. (2013). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
